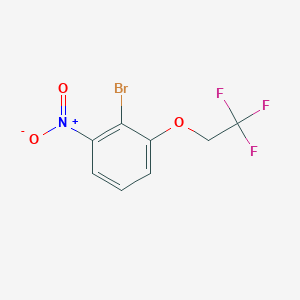

2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene

Description

2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromo substituent at position 2, a nitro group at position 1, and a 2,2,2-trifluoroethoxy group at position 3. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The trifluoroethoxy group (OCH₂CF₃) is highly electron-withdrawing, enhancing the ring’s electrophilicity, while the nitro and bromo groups further direct reactivity in substitution reactions .

Properties

Molecular Formula |

C8H5BrF3NO3 |

|---|---|

Molecular Weight |

300.03 g/mol |

IUPAC Name |

2-bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene |

InChI |

InChI=1S/C8H5BrF3NO3/c9-7-5(13(14)15)2-1-3-6(7)16-4-8(10,11)12/h1-3H,4H2 |

InChI Key |

SCRMAPFTAGUQLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(F)(F)F)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps. One common method starts with the nitration of 2-bromo-3-(2,2,2-trifluoroethoxy)benzene using nitric acid and sulfuric acid under controlled conditions. The reaction requires careful temperature control to avoid over-nitration and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-bromo-1-amino-3-(2,2,2-trifluoroethoxy)benzene.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Amines, hydrazines.

Substitution Products: Hydroxy derivatives, alkylated compounds.

Scientific Research Applications

2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, the nitro group may interact with biological targets, such as enzymes or receptors, leading to therapeutic effects. The trifluoroethoxy group can enhance the compound's stability and bioavailability.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

Receptors: It may bind to receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 2-bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene include:

Physicochemical Properties

- Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound significantly increases ring electrophilicity compared to methoxy (e.g., 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene) or trifluoromethoxy (OCF₃) groups, altering reactivity in nucleophilic aromatic substitution .

- Melting Points : While direct data for the target compound is unavailable, structurally similar bromo-nitro derivatives like (Z)-1-bromo-3-(2-fluoro-2-nitrovinyl)benzene exhibit melting points of 126–128°C, suggesting comparable thermal stability for the target .

- Solubility : The trifluoroethoxy group enhances lipophilicity compared to hydroxyl or methoxy substituents, improving solubility in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Biological Activity

2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, and a trifluoroethoxy group. Its molecular formula is C8H5BrF3NO3, with a molecular weight of approximately 300.03 g/mol. This compound is of interest due to its potential biological activities attributed to its functional groups, particularly the nitro and trifluoroethoxy substituents.

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrF3NO3 |

| Molecular Weight | 300.03 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H5BrF3NO3/c9-7-5(13(14)15)2-1-3-6(7)16-4-8(10,11)12/h1-3H,4H2 |

| Canonical SMILES | C1=CC(=C(C(=C1)OCC(F)(F)F)Br)N+[O-] |

Biological Activity

The biological activity of this compound is largely influenced by its functional groups:

Nitro Group : The nitro group can interact with various biological targets including enzymes and receptors. This interaction can lead to modulation of biochemical pathways relevant in drug development. For instance, compounds with nitro groups have been shown to exhibit antimicrobial and anticancer properties due to their ability to generate reactive nitrogen species that can damage DNA and other cellular components.

Trifluoroethoxy Group : The presence of the trifluoroethoxy group enhances the compound's stability and solubility in organic solvents. This group may also improve bioavailability and metabolic stability, making the compound more effective in biological systems. The unique electronic properties imparted by the trifluoroethoxy substituent may influence its interactions with biological macromolecules.

The mechanism by which this compound exerts its effects involves:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in various metabolic pathways.

- Receptor Binding : It may bind to receptors modulating their activity and leading to desired biological outcomes.

These interactions are crucial for understanding its potential therapeutic applications.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Activity : A study demonstrated that nitro-substituted aromatic compounds could inhibit bacterial growth through the generation of reactive intermediates.

- Anticancer Properties : Another investigation highlighted that certain nitro compounds could induce apoptosis in cancer cells via oxidative stress mechanisms.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Biological Activity | Key Functional Group |

|---|---|---|

| 1-Nitro-2-bromobenzene | Antimicrobial | Nitro Group |

| 3-Nitro-4-bromobenzene | Anticancer | Nitro Group |

| 4-Bromo-1-fluoro-2-(trifluoroethoxy)benzene | Enzyme Inhibition | Trifluoroethoxy Group |

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene?

- Methodological Answer : A multi-step synthesis is typically employed, starting with selective bromination and nitration of a benzene derivative. For example:

Trifluoroethoxy introduction : React 3-bromophenol with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to install the trifluoroethoxy group .

Nitration : Use mixed nitric-sulfuric acid at 0–5°C to introduce the nitro group at the ortho position relative to bromine. Monitor reaction progress via TLC to avoid over-nitration .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product. Typical yields range from 45–65%, depending on reaction control .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the aromatic protons (δ 7.2–8.5 ppm, split due to substituents) and absence of phenolic -OH due to trifluoroethoxy substitution. The trifluoroethoxy group shows a quartet (J = 8.5 Hz) near δ 4.5 ppm .

- ¹³C NMR : The nitro group deshields adjacent carbons (δ 140–150 ppm), while the trifluoroethoxy CF₃ appears at δ 120–125 ppm (q, J = 280 Hz) .

- MS : Molecular ion [M]⁺ at m/z 314 (C₈H₄BrF₃NO₃), with fragmentation peaks at m/z 265 (loss of NO₂) and 196 (loss of Br) .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the trifluoroethoxy group. Avoid prolonged exposure to light, as the nitro group may undergo photodegradation .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties and reactivity of the benzene ring?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, polarizing the ring and activating positions for nucleophilic substitution. Computational studies (DFT) show:

- Electrostatic potential maps : Increased positive charge at the bromine-adjacent carbon, favoring SNAr reactions .

- Reactivity : Bromine substitution is enhanced in the presence of nitro groups, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids under Pd catalysis .

Q. What strategies resolve contradictions in reported reaction yields for derivatization?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., nitro reduction vs. trifluoroethoxy cleavage). Mitigate by:

- Kinetic control : Use low temperatures (–10°C) and slow reagent addition to favor nitro retention .

- Protecting groups : Temporarily protect the nitro group with acetyl during trifluoroethoxy modification .

- Analytical validation : Use HPLC-MS to track side products and optimize stoichiometry .

Q. What in vitro assays assess the bioactivity of this compound against microbial targets?

- Methodological Answer :

- Antifungal assays : Test against Candida albicans via broth microdilution (CLSI M27-A3 protocol). Prepare stock solutions in DMSO (≤1% v/v) and measure MIC values .

- Enzyme inhibition : Screen against cytochrome P450 isoforms using fluorogenic substrates. The trifluoroethoxy group may enhance binding to hydrophobic active sites .

Q. How can computational modeling predict regioselectivity in further functionalization?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 to model Fukui indices, identifying nucleophilic/electrophilic sites. The meta position to nitro shows highest reactivity for electrophilic substitution .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The trifluoroethoxy group’s hydrophobicity improves binding affinity in enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.